
Piroheptine
Vue d'ensemble
Description
Piroheptine, also known by the brand name Trimol, is an anticholinergic and antihistamine used as an antiparkinsonian agent . It was observed to prevent the reuptake of dopamine and is therefore a Dopamine Reuptake Inhibitor (DRI) . Piroheptine comes from a family of drugs that includes pridefine and etifelmine .
Synthesis Analysis
Piroheptine was developed by Fujisawa Pharmaceutical Co. Ltd. in the 1970s and started selling in 1974 in Japan . It was found to possess a potent anti-acetylcholine activity . A series of dibenzo [a,d]cyclohepten-5-ylidene pyrrolidine derivatives were synthesized by Fujisawa Pharmaceutical Co. Ltd., among which FK-1190 had a dibenzo [a,d]cycloheptene skeleton, similar to amitriptyline, and had an antiacetylcholine activity .Molecular Structure Analysis
Piroheptine contains a total of 51 bonds; 26 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
Piroheptine and other anticholinergic agents are considered to block the muscarinic acetylcholine receptors and cholinergic nerve activity . It has an anticholinergic activity selectively in the central nervous system and enhances the availability of dopamine .Physical And Chemical Properties Analysis
Piroheptine has a molecular formula of C22H25N and a molecular weight of 303.449 g·mol −1 . It has a density of 1.1±0.1 g/cm 3, a boiling point of 434.5±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .Applications De Recherche Scientifique
Parkinson’s Disease Treatment
Piroheptine is widely used in the treatment of Parkinson’s disease . It has an anticholinergic activity and l-DOPA potentiating effect in the central nervous system . Piroheptine and other anticholinergic agents are considered to block the muscarinic acetylcholine receptors and cholinergic nerve activity . It is applied to treat parkinsonian syndrome .
Dopamine Reuptake Inhibition
Piroheptine has been observed to prevent the reuptake of dopamine, making it a Dopamine Reuptake Inhibitor (DRI) . This property enhances the availability of dopamine, which can be beneficial in conditions where dopamine levels are compromised .
Anticholinergic Activity
Piroheptine exhibits selective anticholinergic activity in the central nervous system . This means it can block the action of acetylcholine, a neurotransmitter that plays a key role in many functions of the body such as muscle movement and pain responses .
Protective Effects in Animal Experiments
In animal experiments, Piroheptine has shown protective effects against MPTP-induced striatal loss . MPTP is a neurotoxin capable of causing symptoms of Parkinson’s disease .
Antihistamine Properties
Piroheptine also has antihistamine properties . Antihistamines are drugs that can relieve allergy symptoms, and in this case, Piroheptine can be used to alleviate certain allergic reactions .
Part of a Family of Drugs
Piroheptine comes from a family of drugs that includes pridefine and etifelmine . These drugs have similar structures and may have similar effects on the body .
Propriétés
IUPAC Name |
1-ethyl-2-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N/c1-3-23-15-14-19(16(23)2)22-20-10-6-4-8-17(20)12-13-18-9-5-7-11-21(18)22/h4-11,16H,3,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJQZSDCCLDOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=C2C3=CC=CC=C3CCC4=CC=CC=C42)C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16378-22-6 (hydrochloride) | |
| Record name | Piroheptine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30864672 | |
| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piroheptine | |
CAS RN |
16378-21-5 | |
| Record name | Piroheptine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16378-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piroheptine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIROHEPTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR6Y753ARL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Piroheptine?
A1: Piroheptine exhibits its activity primarily through two mechanisms. It acts as an anticholinergic agent, meaning it blocks the action of acetylcholine, a neurotransmitter, in the central and peripheral nervous systems. [] Additionally, Piroheptine demonstrates dopamine uptake inhibition, suggesting it can increase dopamine levels in certain brain regions. [, ]
Q2: How potent is Piroheptine in comparison to other anticholinergic antiparkinsonian drugs?
A2: When compared to other anticholinergic antiparkinsonian drugs for its ability to inhibit the binding of muscarinic receptor subtypes, Piroheptine displayed potent inhibition of both 3H-quinuclidinyl benzilate (QNB) and 3H-propylbenzilylcholine mustard (PZ) binding. [] The order of potency for 3H-QNB was mazaticol > atropine > Piroheptine > trihexyphenidyl > biperiden > ethopropazine > pirenzepine. [] The order of potency for 3H-PZ was mazaticol > atropine > trihexyphenidyl > biperiden > ethopropazine > pirenzepine. [] This data suggests that while Piroheptine is a potent inhibitor of muscarinic receptor subtypes, other anticholinergic antiparkinsonian drugs display greater potency.
Q3: Are there any known structure-activity relationships for Piroheptine?
A3: While the provided abstracts do not delve into specific structure-activity relationship (SAR) studies for Piroheptine, it's important to note that modifications to its chemical structure could significantly impact its activity, potency, and selectivity. [] Future research focusing on SAR could elucidate the specific structural features contributing to its pharmacological profile.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



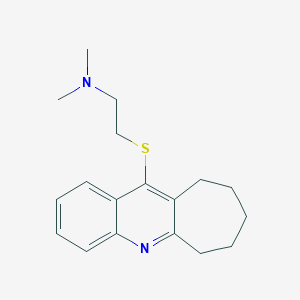
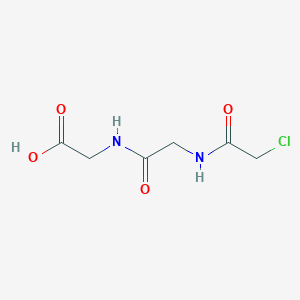

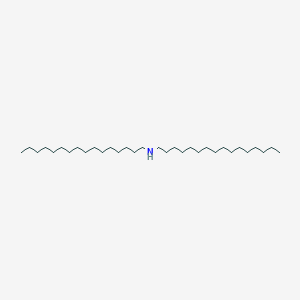

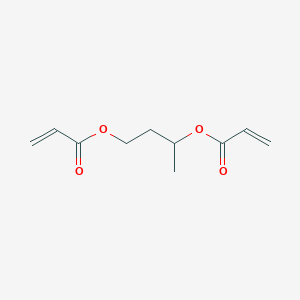
![1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-](/img/structure/B91287.png)
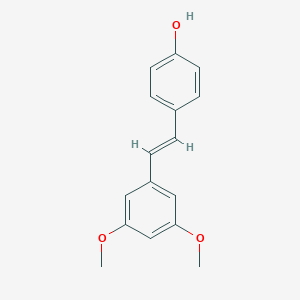




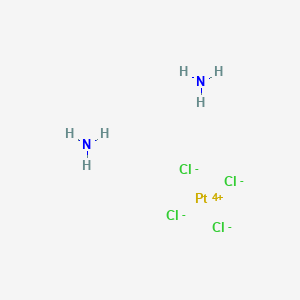
![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)